molecular formula C20H29N3O B11456596 6-(cyclohexylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-(cyclohexylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11456596
M. Wt: 327.5 g/mol
InChI Key: RTFVUZIPGXIUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various substituents such as cyclohexylamino, dimethyl, and propan-2-yl groups. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can be achieved through several synthetic routes. One common method involves the use of cyanoacid hydrazones and sodium 3-oxo-3-heterylprop-1-en-1-olates or sodium (2-oxocycloalkylidene)methanolates as precursors . These precursors undergo a series of reactions, including cyclization and substitution, to form the desired pyranopyridine compound. The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction.

Chemical Reactions Analysis

6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can be compared with other similar compounds, such as other pyranopyridines and cyanopyridines These compounds share some structural similarities but differ in their substituents and functional groups, which can lead to differences in their chemical and biological properties For example, cyanopyridines are known for their antitumor activity, while pyranopyridines may have broader applications in medicinal chemistry

Properties

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

6-(cyclohexylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C20H29N3O/c1-13(2)18-17-12-24-20(3,4)10-15(17)16(11-21)19(23-18)22-14-8-6-5-7-9-14/h13-14H,5-10,12H2,1-4H3,(H,22,23)

InChI Key

RTFVUZIPGXIUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)NC3CCCCC3

Origin of Product

United States

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